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molecular formula C9H14N2O B8346714 2-tert-Butyl-5-methyl-4-imidazolecarboxaldehyde CAS No. 68282-61-1

2-tert-Butyl-5-methyl-4-imidazolecarboxaldehyde

Cat. No. B8346714
M. Wt: 166.22 g/mol
InChI Key: UETFVEJXNHDCPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE030511

Procedure details

A 19.76 gm. portion of 2-tert-butyl-5-methyl-4-imidazolemethanol and 16.5 ml. of concentrated HNO3 are reacted as described in Example 25 giving the desired product, m.p. 196°-198° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[NH:6][C:7]([CH3:12])=[C:8]([CH2:10][OH:11])[N:9]=1)([CH3:4])([CH3:3])[CH3:2].[N+]([O-])(O)=O>>[C:1]([C:5]1[NH:6][C:7]([CH3:12])=[C:8]([CH:10]=[O:11])[N:9]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1NC(=C(N1)CO)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1NC(=C(N1)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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